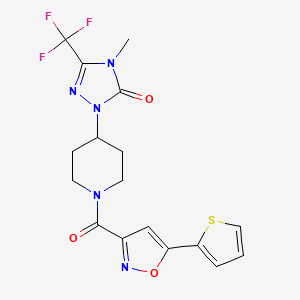
4-methyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H16F3N5O3S and its molecular weight is 427.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-1-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features multiple functional groups, including:
- An isoxazole ring
- A piperidine moiety
- A trifluoromethyl group
- A triazole ring
These structural elements contribute to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The presence of the isoxazole and thiophene rings enhances its ability to inhibit bacterial growth.
- Immunomodulatory Effects : It shows promise in modulating immune responses, potentially useful in autoimmune diseases.
- Anticancer Properties : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of isoxazole derivatives. For instance, derivatives similar to the compound have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Immunomodulatory Effects
Isoxazole derivatives have been reported to influence immune functions. A study highlighted that certain isoxazole compounds could inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages . This suggests a potential role in treating inflammatory diseases.
Anticancer Potential
Research on related compounds indicates that isoxazole derivatives can induce apoptosis in cancer cells. For example, a study found that a structurally similar compound inhibited the proliferation of HepG2 (liver cancer) and A549 (lung cancer) cell lines . Molecular docking studies have suggested that these compounds may target dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis.
Case Studies
- Immunosuppressive Activity : In a study involving autoimmune models, the compound demonstrated significant immunosuppressive effects by reducing lymphocyte proliferation and cytokine production . This positions it as a candidate for further research in autoimmune therapies.
- Cytotoxicity Against Cancer Cells : A series of experiments showed that the compound induced apoptosis in various cancer cell lines through caspase activation pathways. The results were compared against standard chemotherapeutic agents like cisplatin, showing promising results .
Research Findings Summary Table
特性
IUPAC Name |
4-methyl-2-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O3S/c1-23-15(17(18,19)20)21-25(16(23)27)10-4-6-24(7-5-10)14(26)11-9-12(28-22-11)13-3-2-8-29-13/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUFELUZALJASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














